molecular formula C15H10F6O2 B12398607 Bisphenol AF-13C12

Bisphenol AF-13C12

Cat. No.: B12398607
M. Wt: 348.14 g/mol
InChI Key: ZFVMWEVVKGLCIJ-WCGVKTIYSA-N
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Description

Bisphenol AF-13C12, also known as 4,4’-(Perfluoropropane-2,2-diyl)diphenol-13C12, is an isotopic label of Bisphenol AF. It is primarily used in scientific research and industrial applications. Bisphenol AF is known for its use in the manufacturing of polycarbonate plastics and epoxy resins. The isotopic labeling with carbon-13 (13C) allows for detailed studies in various scientific fields, including chemistry, biology, and environmental science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bisphenol AF-13C12 involves the isotopic labeling of Bisphenol AF. One common method is the reaction of phenol with hexafluoroacetone trihydrate (HFA·3H2O) in the presence of a catalyst. The reaction is typically carried out at room temperature with stirring until the desired product is formed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of isotopically labeled reagents is crucial for the production of this compound, making it a specialized process .

Chemical Reactions Analysis

Types of Reactions

Bisphenol AF-13C12 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Bisphenol AF-13C12 is widely used in scientific research due to its isotopic labeling. Some of its applications include:

Mechanism of Action

Bisphenol AF-13C12 exerts its effects by interacting with estrogen receptors. It acts as a full agonist for the estrogen receptor ERα, activating estrogen through this pathway. This interaction can lead to various biological effects, including altered steroidogenesis and reproductive dysfunction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bisphenol AF-13C12 is unique due to its isotopic labeling, which allows for detailed scientific studies. Its ability to significantly increase intracellular reactive oxygen species levels sets it apart from other bisphenols .

Properties

Molecular Formula

C15H10F6O2

Molecular Weight

348.14 g/mol

IUPAC Name

4-[1,1,1,3,3,3-hexafluoro-2-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)propan-2-yl](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol

InChI

InChI=1S/C15H10F6O2/c16-14(17,18)13(15(19,20)21,9-1-5-11(22)6-2-9)10-3-7-12(23)8-4-10/h1-8,22-23H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1

InChI Key

ZFVMWEVVKGLCIJ-WCGVKTIYSA-N

Isomeric SMILES

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1C([13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)O)(C(F)(F)F)C(F)(F)F)O

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)O)(C(F)(F)F)C(F)(F)F)O

Origin of Product

United States

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